o-Toluenesulfonyl isocyanate
Overview
Description
Synthesis Analysis
o-Toluenesulfonyl isocyanate's synthesis and derivatization capabilities have been widely documented. It acts as a novel derivatization reagent that significantly improves analyte sensitivity in electrospray ionization, demonstrating its crucial role in the field of analytical chemistry. Its synthesis processes often involve reactions that highlight its efficiency and versatility as a reagent, enabling the synthesis of complex molecules under mild conditions.
Molecular Structure Analysis
The molecular structure of o-Toluenesulfonyl isocyanate has been analyzed using various spectroscopic techniques. Vibrational spectroscopic studies, including Fourier transform infrared (FTIR) and FT Raman spectra, alongside ab initio HF and DFT methods, have shed light on its molecular geometry, vibrational frequencies, infrared intensities, and Raman activities. These studies provide detailed insights into the compound's molecular structure, contributing to a better understanding of its reactivity and properties.
Chemical Reactions and Properties
o-Toluenesulfonyl isocyanate participates in a myriad of chemical reactions, showcasing its broad utility in organic synthesis. Its role in tandem bis-allylation reactions and as a sulfonylating agent in reactions with α-bromocarbonyl compounds illustrates its diverse reactivity profile. These reactions underline the compound's significance in creating complex molecular structures, emphasizing its application in synthesizing pharmacologically active metabolites and enhancing the performance of electrochemical devices.
Physical Properties Analysis
The physical properties of o-Toluenesulfonyl isocyanate, such as its ability to form stable films on electrode surfaces in batteries, highlight its potential in materials science. Its application as an electrolyte additive in lithium-ion batteries to improve electrochemical performance demonstrates its value beyond conventional organic synthesis, suggesting its utility in developing advanced materials and technologies.
Chemical Properties Analysis
o-Toluenesulfonyl isocyanate's chemical properties, particularly its reactivity as a derivatization agent and its role in enhancing ionization techniques, underscore its importance in analytical chemistry. Its application in the determination of stereo isomers and the development of sensitive analytical methods exemplifies its utility in facilitating complex chemical analyses.
References:
Scientific Research Applications
Electrochemical Performance Improvement : o-Toluenesulfonyl isocyanate, specifically p-toluenesulfonyl isocyanate (PTSI), is used to enhance the electrochemical performance of LiNi0.5Co0.2Mn0.3O2 cathode materials under high voltage conditions. This application improves discharge capacity retention and rate capability, offering potential advancements in battery technology (Dong et al., 2017).
Analytical Chemistry Applications : In analytical chemistry, PTSI enhances electrospray ionization, enabling the sensitive determination of metabolites in plasma. This has implications for pharmacokinetic studies, such as those involving the drug tibolone (Zuo et al., 2005).
Polymer Modification : PTSI effectively modifies polymers with amide moieties, resulting in materials with high hydrolytic character and sulfonylurea functionality. This application is significant in the development of new polymer materials (Iwamura et al., 2000).
Environmental and Health Concerns : Studies have shown that toluene di-isocyanate (TDI), a related compound, is a toxic substance used in polyurethane manufacture. Its use is associated with increased risks of respiratory and skin cancer (Brugsch & Elkins, 1963).
Chemical Synthesis and Catalysis : o-Toluenesulfonyl isocyanate is used in the efficient and selective trimerization of aryl and alkyl isocyanates, a reaction relevant in various chemical synthesis processes (Moghaddam et al., 2002).
Spectroscopic Studies : Spectral investigations and ab initio Hartree-Fock studies of PTSI have been conducted to understand its molecular structure and electronic spectrum. This research aids in the comprehension of its physical and chemical properties (Parimala, 2017).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-(oxomethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBTZZBBPUFAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369840 | |
Record name | o-Toluenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Toluenesulfonyl isocyanate | |
CAS RN |
32324-19-9 | |
Record name | o-Toluenesulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Toluenesulfonyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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